molecular formula C16H15N3O3S B12031372 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate

Cat. No.: B12031372
M. Wt: 329.4 g/mol
InChI Key: LKSANSVOYIELCV-VCHYOVAHSA-N
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Description

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate is an organic compound that features both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate typically involves the reaction of 3-formylphenyl 4-methoxybenzoate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis through the activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxybenzoate
  • Methyl 4-methoxybenzoate
  • 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzoate

Uniqueness

This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C16H15N3O3S/c1-21-13-7-5-12(6-8-13)15(20)22-14-4-2-3-11(9-14)10-18-19-16(17)23/h2-10H,1H3,(H3,17,19,23)/b18-10+

InChI Key

LKSANSVOYIELCV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=S)N

Origin of Product

United States

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